![molecular formula C16H14ClNO2S3 B2851003 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane CAS No. 301193-93-1](/img/structure/B2851003.png)
2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane” is a complex organic molecule. It contains a dithiane group (a six-membered ring with two sulfur atoms), a chlorophenyl group (a benzene ring with a chlorine atom), a nitrophenyl group (a benzene ring with a nitro group), and a sulfanyl group (a sulfur atom bonded to a hydrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dithiane ring, chlorophenyl group, nitrophenyl group, and sulfanyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is often involved in redox reactions, while the sulfanyl group can participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro group and the nonpolar dithiane ring could affect its solubility, while the size and complexity of the molecule could influence its melting and boiling points .Applications De Recherche Scientifique
High Refractive Index Materials
The synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences is one significant application. For instance, transparent PIs synthesized from bis(4-chlorothiophenyl)benzidine (BCTPB) showed excellent thermomechanical stabilities. These materials, particularly those derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)/BCTPB, are transparent, colorless, and exhibit high average refractive indices (1.7112–1.7339), making them suitable for optical applications (Tapaswi et al., 2015).
Synthesis of Cyclic Compounds
The compound's derivatives have been utilized in the synthesis of six- to nine-membered ring oximinoorthodithiolactones via cyclization in trifluoromethanesulfonic acid, showcasing its versatility in forming cyclic orthothioesters of isothiochromanones and related structures. This process demonstrates the compound's potential in organic synthesis, particularly in creating complex cyclic systems with specific functional groups (Coustard, 2001).
Organic Electronics
In the field of organic electronics, the synthesis and study of new poly(azomethine sulfone)s, prepared by reacting bis(4-chlorophenyl)sulfone with a mixture of bisphenols, have been reported. These materials exhibit semiconducting properties, with potential applications in electronic devices. The study of their electrical conductivity and Seebeck coefficient suggests correlations between these properties and the polymers' chemical structures, highlighting the importance of sulfur-containing compounds in developing new materials for electronics (Rusu et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-1,3-dithiane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S3/c17-11-2-5-13(6-3-11)23-15-7-4-12(18(19)20)10-14(15)16-21-8-1-9-22-16/h2-7,10,16H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBWUVBTUXKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2850924.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2850925.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2850928.png)

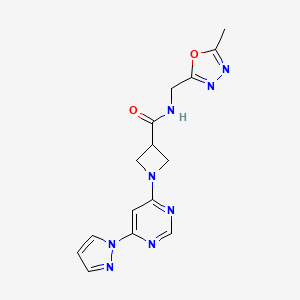

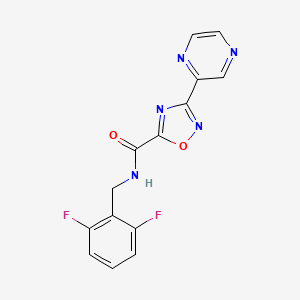
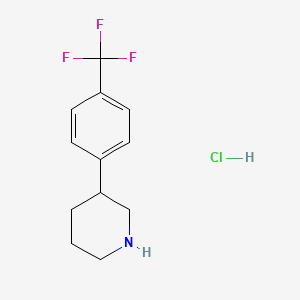
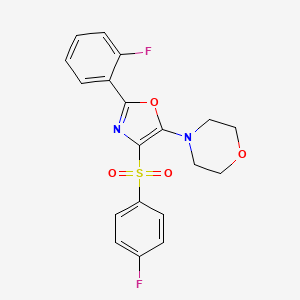
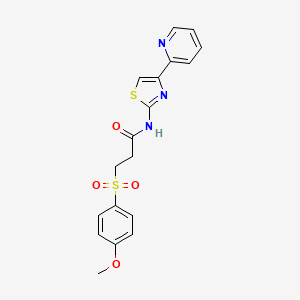
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)
